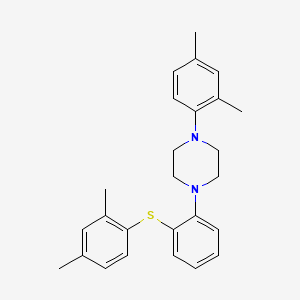

N'-(2,4-Dimethylphenyl) Vortioxetine

Description

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2S/c1-19-9-11-23(21(3)17-19)27-13-15-28(16-14-27)24-7-5-6-8-26(24)29-25-12-10-20(2)18-22(25)4/h5-12,17-18H,13-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRRNKGZNKULNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3SC4=C(C=C(C=C4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

(2,4-Dimethylphenyl)(2-iodophenyl)sulfane (V)

This crystalline solid (mp 89–91°C) is pivotal across multiple routes. Its synthesis via Sandmeyer reaction ensures cost-effective iodination, avoiding direct metal catalysis.

tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate

A protected intermediate enabling selective thioether formation, this compound’s Boc group is cleaved under acidic conditions, minimizing side reactions.

Industrial Applications and Process Optimization

Modern manufacturing prioritizes copper-catalyzed methods for:

Chemical Reactions Analysis

N’-(2,4-Dimethylphenyl) Vortioxetine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Clinical Efficacy in Major Depressive Disorder

Numerous randomized controlled trials have established the efficacy of vortioxetine in treating MDD. Key findings include:

- Improvement in Cognitive Function : Studies show significant enhancements in cognitive performance among patients treated with vortioxetine compared to placebo, with improvements observed across various cognitive domains .

- Safety and Tolerability : Vortioxetine is generally well-tolerated, with gastrointestinal side effects being the most commonly reported. In long-term studies, it has demonstrated a favorable safety profile .

Summary of Clinical Trials

Cognitive Impairment in Alzheimer's Disease

Recent studies indicate that vortioxetine may be beneficial for patients with cognitive impairment associated with Alzheimer's disease. A six-month observational study found significant improvements in depressive symptoms among patients with mild-to-moderate Alzheimer's disease treated with vortioxetine . The results showed:

- Enhanced scores on the Geriatric Depression Scale (GDS)

- Improvements in neuropsychiatric symptoms as measured by the Neuropsychiatric Inventory (NPI)

Seizure Disorders

Vortioxetine has also been explored for its effects on patients experiencing depression alongside seizure disorders. A clinical case study reported alleviation of depressive symptoms in a patient with generalized seizures, suggesting potential dual benefits for mood stabilization and seizure management .

Mechanism of Action

N’-(2,4-Dimethylphenyl) Vortioxetine exerts its effects by modulating the serotonin system. It acts as a serotonin reuptake inhibitor, partial agonist of the 5-HT1B receptor, agonist of the 5-HT1A receptor, and antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . These interactions enhance serotonin levels in the central nervous system, leading to improved mood and cognitive function.

Comparison with Similar Compounds

Key Structural Analogues and Derivatives

The table below summarizes vortioxetine derivatives and related compounds based on synthesis intermediates, impurities, and metabolites:

Pharmacological and Chemical Differences

Vortioxetine vs. Lower solubility compared to the hydrobromide salt .

Vortioxetine vs. Diamine Impurity :

- The diamine impurity replaces the piperazine ring with a flexible ethane-1,2-diamine chain, likely diminishing 5-HT receptor affinity .

Vortioxetine vs. 4-Desmethyl 4-Carboxy Metabolite :

- Carboxylation at the 4-position increases polarity, enhancing renal excretion but reducing blood-brain barrier penetration .

Biological Activity

N'-(2,4-Dimethylphenyl) Vortioxetine, commonly referred to as Vortioxetine, is a novel antidepressant with a unique multimodal mechanism of action. This compound has garnered attention for its potential therapeutic effects in treating major depressive disorder (MDD) and improving cognitive function. This article delves into the biological activity of Vortioxetine, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Vortioxetine is chemically characterized as 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine hydrobromide. Its mechanism of action involves multiple pathways:

- Serotonin Transporter Inhibition : Vortioxetine acts as a serotonin reuptake inhibitor (SRI), enhancing serotonergic neurotransmission by blocking the serotonin transporter (SERT) .

- Receptor Modulation : It exhibits various receptor activities:

This multimodal activity is believed to contribute to its antidepressant effects as well as improvements in cognitive function, learning, and memory .

Randomized Controlled Trials

Several studies have established the efficacy of Vortioxetine in treating MDD:

- A double-blind, placebo-controlled trial demonstrated significant improvements in cognitive function among adults with recurrent MDD. The results indicated a mean treatment difference from placebo of 0.36 for the 10 mg dose and 0.33 for the 20 mg dose on the composite z-score at week 8 (p < 0.0001) .

Summary of Clinical Findings

| Study | Sample Size | Treatment Groups | Primary Outcome | Result |

|---|---|---|---|---|

| Alvarez et al., 2012 | 208 | Vortioxetine vs. Venlafaxine vs. Placebo | MADRS total score | Significant improvement in vortioxetine group |

| Henigsberg et al., 2012 | 302 | Vortioxetine vs. Duloxetine vs. Placebo | Cognitive function measures | Vortioxetine superior to placebo |

| Boulenger et al., 2014 | 253 | Vortioxetine vs. Agomelatine | Safety and efficacy | No safety concerns; effective |

These studies indicate that Vortioxetine not only alleviates depressive symptoms but also enhances cognitive performance independently of mood improvement.

Safety Profile

The safety profile of Vortioxetine has been evaluated across multiple studies:

- Common adverse effects include nausea and vomiting, but these are generally mild and transient .

- No significant safety concerns have emerged from clinical trials, reinforcing its tolerability compared to other antidepressants .

Pharmacokinetics

Understanding the pharmacokinetic properties of Vortioxetine is crucial for optimizing its therapeutic use:

Q & A

Basic Research Questions

Q. How can the structural conformation of N'-(2,4-Dimethylphenyl) Vortioxetine be validated experimentally?

- Methodology : Use X-ray crystallography with refinement software such as SHELXL to resolve bond lengths, angles, and torsional parameters. Pair this with ORTEP-III for graphical representation of thermal ellipsoids. Validate hydrogen bonding and π-π stacking interactions via comparative analysis with reference standards (e.g., Vortioxetine hydrobromide, CAS 960203-27-4) .

- Data Contradictions : Discrepancies in bond angles may arise from differences in protonation states (free base vs. hydrobromide salt). Cross-validate with NMR (e.g., H/C) and mass spectrometry (e.g., m/zCloud spectral data) .

Q. What experimental parameters are critical for synthesizing high-purity this compound?

- Methodology : Optimize reaction conditions (temperature, solvent polarity) to minimize diastereomeric impurities. Monitor intermediates like the diamine impurity (N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine) using HPLC with a C18 column and UV detection at 255 nm .

- Key Data : Purity thresholds (≥98%) require rigorous recrystallization in solvents like methanol or acetonitrile . Impurity profiles should align with Pharmacopeial standards (e.g., ≤0.5% total impurities) .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

- Methodology : Adopt OSHA HCS guidelines:

- Use nitrile gloves and safety goggles during synthesis .

- Store the compound in a locked, temperature-controlled environment (-20°C) to prevent degradation .

- Emergency measures: Immediate decontamination with ethanol/water mixtures and medical consultation for exposure .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?

- Methodology : Apply SHELXD for phase determination in twinned crystals. Address disorder in the piperazine ring or thioether linkage via iterative refinement (e.g., occupancy factor adjustments). Validate using Hirshfeld surface analysis .

- Data Contradictions : Disordered regions may lead to artificially inflated R-factors. Cross-check with spectroscopic data (e.g., IR for S-C stretching vibrations at ~700 cm) .

Q. How do structural modifications (e.g., halogenation) impact the pharmacological profile of this compound?

- Methodology : Perform receptor binding assays (e.g., 5-HT/5-HT) to compare affinity constants () of derivatives. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., electron-withdrawing groups) with serotonin reuptake inhibition .

- Key Data : Hydrobromide salts (CAS 960203-27-4) exhibit enhanced solubility (>50 mg/mL in water) compared to free bases , influencing bioavailability in preclinical models.

Q. What analytical strategies resolve co-eluting impurities in this compound samples?

- Methodology : Implement orthogonal separation techniques:

- HPLC : Use a gradient elution (0.1% TFA in acetonitrile/water) with a pentafluorophenyl column .

- LC-MS/MS : Quantify trace impurities (e.g., Related Compound G, CAS 1718111) via MRM transitions (e.g., m/z 331 → 176) .

Q. How can researchers validate the stability of this compound under accelerated degradation conditions?

- Methodology : Conduct forced degradation studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.